N-(2-bromophenyl)-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide
Overview
Description
N-(2-bromophenyl)-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of bromine and chlorine atoms, along with the carboxamide group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with 2-bromoaniline under appropriate conditions to yield the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. Scale-up processes would also consider the cost-effectiveness and environmental impact of the reagents and methods used.
Chemical Reactions Analysis
Types of Reactions: N-(2-bromophenyl)-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its oxidation state and potentially leading to different functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine or chlorine atoms.
Scientific Research Applications
N-(2-bromophenyl)-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(2-bromophenyl)-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chlorine atoms can influence its binding affinity and specificity towards these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
N-(2-bromophenyl)-6-chloro-2-oxo-2H-chromene-3-carboxamide: Similar structure but with one less chlorine atom.
N-(2-chlorophenyl)-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.
N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide: Lacks the chlorine atoms on the chromene ring.
Uniqueness: N-(2-bromophenyl)-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide is unique due to the specific arrangement of bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(2-bromophenyl)-6,8-dichloro-2-oxochromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NO3/c17-11-3-1-2-4-13(11)20-15(21)10-6-8-5-9(18)7-12(19)14(8)23-16(10)22/h1-7H,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARREQFRMJMUAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrCl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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